4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide
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Overview
Description
4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide is a chemical compound with the molecular formula C15H9O3F3 It is characterized by the presence of a formyl group, a trifluoromethyl group, and a carboxamide group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4’-Carboxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide.
Reduction: 4’-Hydroxymethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
- 4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Hydroxymethyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide
- 4’-Amino-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide
Uniqueness: 4’-Formyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide is unique due to the presence of both a formyl group and a trifluoromethyl group on the biphenyl scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H10F3NO2 |
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Molecular Weight |
293.24 g/mol |
IUPAC Name |
3-(4-formylphenyl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)13-6-11(5-12(7-13)14(19)21)10-3-1-9(8-20)2-4-10/h1-8H,(H2,19,21) |
InChI Key |
ONORELQIFDJOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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